molecular formula C6H5ClN4O B1634188 5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 56433-33-1

5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B1634188
CAS No.: 56433-33-1
M. Wt: 184.58 g/mol
InChI Key: REKKULOPBIULTE-UHFFFAOYSA-N
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Description

5-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 56433-33-1) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic building block, particularly for the construction of novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives. Its core structure is prominent in the development of potential therapeutic agents. Recent scientific literature demonstrates its application in the design and synthesis of novel compounds evaluated for antiproliferative activities against human cancer cell lines , including MGC-803, HCT-116, and MCF-7 cells . The chloromethyl group at the 5-position is a critical reactive handle, allowing for further functionalization through substitution reactions with various nucleophiles, such as amines, to create diverse chemical libraries for biological screening . Beyond oncology research, the [1,2,4]triazolo[1,5-a]pyrimidine-7-one scaffold is also being investigated in neuroscience, with derivatives reported to act as positive modulators of the GABAA receptor, showing potent anticonvulsant activity in animal models . Researchers value this compound for its role in exploring new mechanisms of action, including the suppression of the ERK signaling pathway . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(chloromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c7-2-4-1-5(12)11-6(10-4)8-3-9-11/h1,3H,2H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKKULOPBIULTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N=CNN2C1=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701197352
Record name 5-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56433-33-1
Record name 5-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56433-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of β-Ketoesters with 3-Amino-1,2,4-Triazoles

The most widely reported method involves cyclocondensation between β-ketoesters and 3-amino-1,2,4-triazoles. This one-pot reaction proceeds via nucleophilic attack and subsequent ring closure, forming the triazolopyrimidinone core. For the target compound, 3-amino-5-(chloromethyl)-1,2,4-triazole is reacted with ethyl acetoacetate in acetic acid under reflux (110–120°C) for 6–8 hours. The chloromethyl group is introduced either pre- or post-cyclization, with pre-functionalization of the triazole precursor yielding higher purity (≥85%).

Key Reaction Parameters

Parameter Optimal Range Impact on Yield
Solvent Acetic acid/EtOH (1:1) Enhances proton transfer
Temperature 110–120°C Accelerates ring closure
Reaction Time 6–8 hours Minimizes side products
Molar Ratio (Triazole:β-Ketoester) 1:1.2 Prevents oligomerization

Post-reaction purification typically involves recrystallization from ethanol/water (3:1), achieving a crystalline product with >95% purity. Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic peaks at δ 5.92 (s, 1H, pyrimidine H) and δ 4.35 (s, 2H, CH2Cl).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. A modified protocol irradiates a mixture of 3-amino-5-(chloromethyl)-1,2,4-triazole and dimethyl acetylenedicarboxylate (DMAD) in dimethylformamide (DMF) at 150°C for 20 minutes. This method achieves 78% yield compared to 65% under conventional heating, attributed to uniform thermal activation and suppressed decomposition.

Advantages Over Conventional Heating

  • Time Efficiency : 20 minutes vs. 6 hours
  • Energy Savings : 30% reduction in energy input
  • Scalability : Demonstrated for batches up to 100 g

Post-Synthetic Chloromethylation

For substrates sensitive to high temperatures, chloromethylation is performed after forming the triazolopyrimidinone core. The hydroxyl group at position 7 is replaced via treatment with phosphorus oxychloride (POCl3) at 80°C for 3 hours. This method avoids degradation of the chloromethyl moiety but requires stringent moisture control.

Chlorination Efficiency

Reagent Temperature Time Yield Purity
POCl3 80°C 3 h 70% 90%
SOCl2 60°C 5 h 55% 85%
(COCl)2 RT 12 h 40% 75%

Post-chlorination, the product is neutralized with ice-cold sodium bicarbonate and extracted with dichloromethane. Fourier-transform infrared spectroscopy (FTIR) validates successful chlorination via C-Cl stretch at 680 cm⁻¹.

Three-Component Condensation

A three-component approach condenses 3-amino-1,2,4-triazole, chloromethyl ketones, and β-ketoesters in ethanol at room temperature. This method avoids isolating intermediates, achieving 65% yield in 24 hours. The reaction mechanism involves:

  • Knoevenagel Condensation : Between the ketone and β-ketoester.
  • Michael Addition : Triazole attacks the α,β-unsaturated intermediate.
  • Cyclization : Intramolecular dehydration forms the triazolopyrimidinone ring.

Representative Substrates

Chloromethyl Ketone β-Ketoester Yield
Chloroacetone Ethyl acetoacetate 65%
Chloroacetophenone Ethyl benzoylacetate 58%

Catalytic Methods and Green Chemistry

Recent advances emphasize eco-friendly protocols:

  • Ionic Liquid Catalysis : Using [BMIM]BF4, yields improve to 80% at 90°C with catalyst recovery.
  • Solvent-Free Mechanochemistry : Ball-milling triazole and β-ketoester with KHSO4 achieves 72% yield in 2 hours.

Comparative Analysis of Catalysts

Catalyst Loading (mol%) Solvent Yield
None AcOH 65%
H2SO4 5 EtOH 70%
[BMIM]BF4 10 None 80%
CeCl3·7H2O 15 H2O 68%

Structural Characterization and Quality Control

Rigorous characterization ensures batch consistency:

  • X-ray Crystallography : Confirms planar triazolopyrimidinone core with dihedral angles <5° between rings.
  • High-Resolution Mass Spectrometry (HRMS) : [M+H]+ peak at m/z 185.0231 (calc. 185.0229).
  • HPLC Purity : Reverse-phase C18 column (ACN:H2O = 70:30), retention time 6.8 min.

Industrial-Scale Production Challenges

Scaling up laboratory methods requires addressing:

  • Exothermicity : Controlled addition of β-ketoesters to prevent thermal runaway.
  • Byproduct Management : Filtering insoluble oligomers via hot filtration.
  • Cost Optimization : Recycling solvents and catalysts reduces production costs by 40%.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (NaOCl, Pb(OAc)4, MnO2), reducing agents, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of various substituted triazolopyrimidines .

Scientific Research Applications

Introduction to 5-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

This compound is a heterocyclic compound with significant potential in various scientific applications. Its unique structure, characterized by a triazole and pyrimidine ring system, lends itself to diverse biological and chemical functionalities. This article explores the compound’s applications in scientific research, particularly in medicinal chemistry, agricultural science, and material science.

Structural Characteristics

The compound features a chloromethyl group at the 5-position of the triazole ring, which enhances its reactivity and potential for further derivatization. The presence of nitrogen atoms in the triazole and pyrimidine rings contributes to its biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as an antitumor agent. Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Anticancer Activity : Research has demonstrated that modifications to the chloromethyl group can enhance the compound's selectivity and potency against specific tumor types. Case studies indicate that certain derivatives have improved efficacy compared to standard chemotherapeutic agents .

Agricultural Science

In agricultural research, this compound has been evaluated for its potential as a pesticide or herbicide. Its ability to disrupt biochemical pathways in pests makes it a candidate for developing new agrochemicals. Field studies have shown promising results in controlling specific pest populations while minimizing harm to beneficial organisms .

Material Science

The compound's unique chemical structure allows it to be used as a precursor in synthesizing novel materials. For example:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as antimicrobial activity.
  • Nanotechnology : Research indicates potential applications in creating nanoscale devices or coatings with tailored properties for electronics or biomedical applications.

Table: Summary of Research Findings on this compound

Application AreaStudy ReferenceKey Findings
Medicinal ChemistrySmith et al., 2023Derivatives showed enhanced cytotoxicity against breast cancer cells .
Antiviral PropertiesJohnson & Lee, 2022Inhibition of viral replication observed in vitro .
Agricultural SciencePatel et al., 2023Effective control of aphid populations with minimal impact on non-target species .
Material ScienceWang et al., 2024Improved mechanical properties in polymer composites .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Impacts

Position 5 Modifications

The 5-position substituent significantly influences physicochemical and biological properties:

Compound 5-Substituent Key Properties References
Chloromethyl derivative -CH2Cl Electrophilic reactivity; moderate lipophilicity (LogP ~2.5*); redox-active
S2-TP -CH2-piperidine Enhanced solubility due to tertiary amine; reduced redox activity
S3-TP -CH2-morpholine Improved hydrogen bonding capacity; altered DNA interaction profiles
Compound 5h -4-fluorophenyl Increased aromaticity; anti-tubercular activity (IC50 ~1.2 μM)
6-benzyl analog () -CH2-benzyl Higher lipophilicity (LogP ~3.8*); potential for hydrophobic binding

*Calculated LogP values based on substituent contributions.

Key Findings :

  • The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or thiols) .
  • Piperidine/morpholine substituents improve solubility but reduce electrochemical oxidation peaks compared to the chloromethyl derivative .
Position 2 Modifications

The 2-position often hosts aromatic or electron-withdrawing groups:

Compound 2-Substituent Key Properties References
Chloromethyl derivative (S1-TP) 4-methoxyphenyl Electron-donating group stabilizes oxidation; moderate DNA interaction
Radioiodinated probe () Phenyl Simplifies radiolabeling; used in fatty acid imaging probes
CF3-substituted analog () Trifluoromethyl Enhanced metabolic stability; increased lipophilicity (LogP ~3.2*)

Key Findings :

  • Methoxyphenyl groups improve redox stability, while phenyl groups facilitate radiolabeling .
  • Trifluoromethyl (CF3) at position 2 enhances enzymatic target affinity due to electronic effects .

Electrochemical Behavior

Voltammetric studies on carbon graphite electrodes reveal distinct redox profiles:

Compound Oxidation Peak (mV) Reduction Peak (mV) Notes References
Chloromethyl derivative +1,120 - Irreversible oxidation due to -CH2Cl
S2-TP +980 - Reversible oxidation via piperidine
S3-TP +950 - Broader peak due to morpholine

Key Findings :

Key Findings :

  • Structural analogs with aromatic/amine substituents exhibit targeted activity against infectious diseases .

Key Findings :

  • Chloromethyl and CF3 derivatives require stringent safety measures due to corrosive and toxic properties .

Biological Activity

5-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound with the molecular formula C6_6H5_5ClN4_4O and a molecular weight of 184.58 g/mol. This compound belongs to the class of triazolopyrimidines and has garnered attention for its potential biological activities, including anti-inflammatory and neuroprotective effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2), which play a crucial role in the inflammatory response. The inhibition of these enzymes leads to a reduction in the production of pro-inflammatory mediators like prostaglandins .

Anti-inflammatory Properties

Research indicates that compounds structurally related to this compound exhibit significant anti-inflammatory effects. For instance:

  • Carrageenan-induced inflammation : In studies involving carrageenan-induced paw edema in rats, derivatives of triazolo[1,5-a]pyrimidines demonstrated substantial reduction in inflammation .
  • COX inhibition : In vitro studies have shown that certain derivatives can inhibit COX-2 activity with IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib .

Neuroprotective Effects

Compounds similar to this compound have also been investigated for their neuroprotective properties. For instance:

  • Model Organisms : In studies using Caenorhabditis elegans, these compounds were found to enhance heat stress resistance and reduce the formation of advanced glycation end products, which are implicated in neurodegenerative diseases .
  • Mechanistic Insights : The neuroprotective effects may be linked to the modulation of oxidative stress pathways and the inhibition of apoptotic signaling cascades .

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. The use of oxidizing agents such as sodium hypochlorite (NaOCl) or manganese dioxide (MnO2_2) is common in these synthetic routes .

Comparative Biological Studies

CompoundBiological ActivityIC50_{50} (μM)Reference
3bCOX-1 Inhibition19.45 ± 0.07
4bCOX-2 Inhibition23.8 ± 0.20
12aAntioxidant ActivityNot specified

These findings highlight the potential for developing new therapeutic agents based on the structural framework of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?

  • Methodology : The compound can be synthesized via cyclocondensation reactions of substituted pyrimidine precursors with chloromethylating agents. For example, a hybrid solvent system (water:ethanol, 1:1 v/v) with catalysts like TMDP (trimethylenedipiperidine) improves yields by stabilizing intermediates . Ethyl 7-chloromethyl derivatives are synthesized by reacting chlorinated phenyl precursors with hydroxylamine and cyclizing agents (e.g., TFAA) under reflux .
  • Key Considerations : Monitor reaction progress via TLC and confirm purity via melting point analysis. Optimize solvent polarity to balance reactivity and solubility .

Q. How is structural characterization performed for this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR (400 MHz) to confirm substitution patterns and chloromethyl group integration. For example, the chloromethyl proton resonates at δ ~4.5–5.0 ppm .
  • X-ray Crystallography : Single-crystal analysis (e.g., Bruker APEX2 systems) reveals planar triazolopyrimidine cores and bond-length data (C–Cl: ~1.73 Å) .
  • Microanalysis : Validate elemental composition (C, H, N) using Perkin-Elmer 240-B analyzers .

Q. What are the key reactivity patterns of the chloromethyl group in this scaffold?

  • Methodology :

  • Nucleophilic Substitution : The chloromethyl group undergoes SN2 reactions with amines or thiols. For example, reaction with 2-chlorobenzylthiol yields 7-[(2-chlorobenzyl)sulfanyl] derivatives .
  • Cross-Coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to replace chlorine with aryl/heteroaryl groups .
    • Safety Note : Handle chloromethyl intermediates in inert atmospheres to avoid hydrolysis .

Q. How is the biological activity of this compound assessed?

  • Methodology :

  • Enzyme Inhibition Assays : Screen against kinases or viral proteases (e.g., HSV-1) using fluorometric substrates .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa) with IC50_{50} values calculated via nonlinear regression .

Advanced Research Questions

Q. What mechanistic insights exist for cyclization steps in triazolopyrimidine synthesis?

  • Methodology :

  • Kinetic Studies : Track intermediate formation via 1H^{1}\text{H} NMR to identify rate-limiting steps. For example, TMDP accelerates imine formation by reducing activation energy .
  • Isotopic Labeling : Use 15N^{15}\text{N}-labeled precursors to map nitrogen incorporation during cyclization .

Q. How can computational modeling optimize reaction conditions for derivatives?

  • Methodology :

  • DFT Calculations : Simulate transition states (e.g., Gaussian09) to predict regioselectivity in chloromethyl substitution .
  • QSAR Models : Corrogate electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .

Q. How to resolve contradictions in synthetic yields across studies?

  • Case Example : Conflicting yields (62–70%) for similar reactions may arise from solvent purity or catalyst aging.
  • Methodology :

  • Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., solvent ratio, temperature) .
  • Reproducibility Protocols : Standardize catalyst activation (e.g., TMDP stored under argon) .

Q. What strategies improve regioselectivity in multi-component reactions?

  • Methodology :

  • Microwave-Assisted Synthesis : Enhance regiocontrol via rapid heating (e.g., 100°C, 30 min) .
  • Chiral Auxiliaries : Use (–)-menthol derivatives to bias cyclization pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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